molecular formula C16H14N2O4S B2759516 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one CAS No. 1798394-78-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2759516
CAS No.: 1798394-78-1
M. Wt: 330.36
InChI Key: SRGRGPLGBIFCCG-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a distinct structural motif, combining a (E)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one scaffold linked to a 3-(thiazol-2-yloxy)azetidine group. The benzo[1,3]dioxole (piperonyl) system is a privileged structure in pharmaceutical research known for its ability to contribute to bioactive molecule interactions with various biological targets . The compound's (E)-configured propenone linker facilitates potential molecular recognition processes, while the azetidine ring, a strained four-membered nitrogen heterocycle, offers interesting conformational properties that can enhance potency and optimize pharmacokinetic profiles. The thiazole moiety, a common feature in many therapeutic agents, provides additional hydrogen bonding and dipole interaction capabilities, making this compound particularly valuable for investigating structure-activity relationships in heterocyclic chemistry. Researchers are exploring this chemical class across multiple applications, including as potential enzyme inhibitors, receptor modulators, and molecular probes for biological pathway analysis . The compound's structural complexity, particularly the combination of the benzo[1,3]dioxole system with the thiazole-substituted azetidine, presents opportunities for studying cooperative binding effects similar to those investigated in other advanced therapeutic development programs . As with all compounds in this category, rigorous purity characterization is essential, typically achieved through chromatographic methods (HPLC, GC) and spectroscopic techniques (NMR, MS) to ensure research reproducibility . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c19-15(18-8-12(9-18)22-16-17-5-6-23-16)4-2-11-1-3-13-14(7-11)21-10-20-13/h1-7,12H,8-10H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGRGPLGBIFCCG-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is a synthetic derivative that incorporates a benzo[d][1,3]dioxole moiety and a thiazole group. These structural components are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews the current understanding of the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N3O2SC_{13}H_{13}N_3O_2S. It features:

  • Benzo[d][1,3]dioxole : Known for its potential in anticancer activity.
  • Thiazole : Associated with various pharmacological effects including antimicrobial and anticancer activities.

Anticancer Activity

Research has demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating benzodioxole derivatives, it was found that compounds similar to this compound showed promising results against Hep3B liver cancer cells with low IC50 values indicating strong cytotoxicity compared to standard drugs like Doxorubicin .

CompoundCell LineIC50 (µM)Activity
2aHep3B0.5Strong
2bHep3B0.9Moderate
DoxorubicinHep3B0.7Standard

Antioxidant Activity

The antioxidant potential of this compound can be assessed through the DPPH assay. Compounds with similar structures have shown effective radical scavenging activity, which is crucial for mitigating oxidative stress in cells .

CompoundDPPH EC50 (µM)
2a40.26
2b39.72
Trolox35.62

The anticancer activity of compounds like this compound may involve:

  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G2-M phase, leading to reduced cell proliferation .

Case Studies

In one significant study, derivatives of benzodioxole were synthesized and tested for their biological activities. Compound 2a was noted for its ability to significantly decrease the fraction of cells in the G1 phase and induce apoptosis in Hep3B cells through a caspase-dependent pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives

  • (E)-3-(2-Amino-4,6-dichloropyrimidin-5-yl)-1-(Benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one () Structural Similarities: Shares the benzo[d][1,3]dioxol-enone scaffold. Differences: Substituted with a dichloropyrimidine group instead of azetidine-thiazole. Bioactivity: Exhibited 40.12% analgesic activity in vivo, lower than diclofenac. The electron-withdrawing chloro groups on pyrimidine may enhance target binding but reduce bioavailability .

Thiazole-Containing Analogues

  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-Methoxybenzoyl)-4-(Pyridin-3-yl)thiazol-2-yl)cyclopropane-1-carboxamide () Structural Similarities: Contains benzo[d][1,3]dioxol and thiazole groups. Differences: Thiazole is substituted with pyridinyl and benzoyl groups; lacks the enone and azetidine. Synthesis: Prepared via carboxamide coupling, contrasting with the Claisen-Schmidt condensation used for enones. This method may offer better regioselectivity for complex thiazole derivatives .
  • (E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile () Structural Similarities: Combines benzo[d][1,3]dioxol and thiazole with an α,β-unsaturated system. Differences: Uses an acrylonitrile (C≡N) group instead of enone; thiazole is para-substituted with dichlorophenyl.

Azetidine and Enone Hybrids

  • (E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(Dimethylamino)prop-2-en-1-one () Structural Similarities: Shares the benzo[d][1,3]dioxol-enone framework. Differences: Substituted with a dimethylamino group instead of azetidine-thiazole. Electronic Effects: The dimethylamino group’s basicity could improve solubility but reduce metabolic stability compared to the azetidine-thiazole ether .

Comparative Data Table

Compound Molecular Weight Key Substituents Bioactivity (Reported) Synthesis Method
Target Compound ~384.4 g/mol Azetidine-thiazole, enone Not reported (predicted kinase) Likely Claisen-Schmidt
() Chalcone ~365.8 g/mol Dichloropyrimidine, enone 40.12% analgesic activity Claisen-Schmidt
() Thiazole-carboxamide ~521.6 g/mol Pyridinyl, benzoyl, cyclopropane Not reported Carboxamide coupling
() Acrylonitrile-thiazole ~426.3 g/mol Dichlorophenyl, cyano Antimicrobial (predicted) Knoevenagel condensation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : Multi-step synthesis typically involves (i) coupling the benzo[d][1,3]dioxole moiety to an α,β-unsaturated ketone core via Heck or Wittig reactions, followed by (ii) functionalizing the azetidine ring with thiazole-2-yloxy groups using nucleophilic substitution (e.g., SN2 with thiazole-O− as a nucleophile). Key parameters include solvent polarity (DMF or THF), temperature (0–80°C), and catalysts (e.g., Pd for coupling steps). Yield optimization may require iterative purification via column chromatography or recrystallization (DMF/EtOH mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm regiochemistry of the α,β-unsaturated ketone (E/Z isomerism) and azetidine-thiazole linkage. Look for vinyl proton coupling constants (J ≈ 15–16 Hz for trans configuration) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : For unambiguous stereochemical assignment, particularly for the azetidine ring conformation .

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting:

  • Kinase inhibition : Given the thiazole moiety’s affinity for ATP-binding pockets, use fluorescence-based kinase assays (e.g., ADP-Glo™) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Metabolic stability : Liver microsome assays to assess CYP450-mediated degradation .

Advanced Research Questions

Q. How does stereochemistry at the azetidine ring influence bioactivity?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst for azetidine functionalization) and compare:

  • Biological activity : Enantioselective binding assays (SPR or ITC) to quantify affinity differences .
  • Computational docking : Molecular dynamics simulations to evaluate steric clashes in enantiomer-protein complexes .

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of the α,β-unsaturated ketone?

  • Methodological Answer :

  • Geometry optimization : Use B3LYP/6-31G(d) to model the conjugated system.
  • Frontier molecular orbitals : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites (e.g., Cβ in the enone for Michael additions) .
  • Reactivity indices : Fukui functions to identify regions prone to electrophilic attack .

Q. How can contradictions in biological data across studies be resolved?

  • Methodological Answer :

  • Standardized assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., fixed incubation times).
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-substrate detection) alongside enzymatic assays .

Q. What experimental strategies assess the α,β-unsaturated ketone’s reactivity in Michael addition reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor reactions with thiols (e.g., glutathione) via UV-Vis (λ = 280 nm) to determine rate constants.
  • Competitive experiments : Compare reactivity with structurally analogous enones (e.g., replacing thiazole with oxazole) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer :

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF3) on the benzo[d][1,3]dioxole to enhance metabolic stability .
  • Bioisosteric replacement : Substitute the azetidine ring with pyrrolidine to evaluate conformational flexibility effects on target binding .

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